5-Methoxyspiro[2.3]hexan-1-amine
Description
5-Methoxyspiro[2.3]hexan-1-amine (CID: 106823964) is a spirocyclic amine characterized by a unique bicyclic framework combining a cyclohexane ring fused with a cyclopropane moiety. Its molecular formula is C₇H₁₃NO, with a methoxy (-OCH₃) group at position 5 and an amine (-NH₂) group at position 1 of the spiro system (SMILES: COC1CC2(C1)CC2N) . Predicted physicochemical properties include a collision cross-section (CCS) of 126.9 Ų for the [M+H]+ adduct, as determined by computational modeling .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methoxyspiro[2.3]hexan-2-amine |
InChI |
InChI=1S/C7H13NO/c1-9-5-2-7(3-5)4-6(7)8/h5-6H,2-4,8H2,1H3 |
InChI Key |
JZVQFEDRNUXGLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[2.3]hexan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and an amine group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyspiro[2.3]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and amine groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-Methoxyspiro[2.3]hexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[2.3]hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-Methoxyspiro[2.3]hexan-1-amine:
Spirocyclic Analogs
Key Observations :
- The ethoxy analog (CID: 106823962) replaces the methoxy group with a bulkier ethoxy substituent and introduces a carboxylic acid, likely altering solubility and reactivity .
Linear Amines with Functionalized Substituents
Key Observations :
- Linear amines like hexan-1-amine exhibit simpler synthesis routes but lack the conformational rigidity of spiro systems, impacting their binding affinity in enzymatic assays .
Methoxyamine Derivatives
Key Observations :
Physicochemical and Thermodynamic Comparisons
Collision Cross-Section (CCS) and Molecular Properties
Insights :
- The spiro system in this compound likely reduces conformational flexibility compared to linear amines, influencing membrane permeability and bioavailability.
Thermodynamic Behavior
- Mixtures of hexan-1-amine with amides (e.g., DMF) exhibit positive excess molar enthalpies ($H_{\text{m}}^{\text{E}}$), indicating weaker amide-amine interactions compared to amine-amine associations .
- Spirocyclic amines may display distinct thermodynamic profiles due to steric constraints, though data are lacking for this compound.
Biological Activity
5-Methoxyspiro[2.3]hexan-1-amine is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer significant biological activity. This article explores its potential biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that enhances its binding properties to various biological targets, particularly in the modulation of neurotransmitter systems. Its molecular formula is CHN, with a molecular weight of approximately 165.23 g/mol. The compound's structure allows for specific interactions that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits potential in several areas:
- Neuropharmacology : The compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission in the central nervous system. Its spirocyclic structure may enhance its binding affinity compared to more flexible analogs, making it a candidate for therapeutic applications in neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, including activities against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to involve:
- Receptor Binding : The compound's unique structure allows it to bind effectively to GABA receptors, potentially leading to enhanced neurotransmission and muscle relaxation effects. This property has been associated with reduced anxiety and improved mood regulation .
- Antimicrobial Action : The antimicrobial activity may result from the compound's ability to penetrate microbial membranes and disrupt cellular functions, although specific pathways remain to be clarified through further research.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Modulation of GABA receptors | , |
| Antimicrobial | Activity against bacteria and fungi | , |
| Cytotoxicity | Potential toxicity in high concentrations |
Case Study: GABA Receptor Modulation
A study investigated the binding affinity of this compound to various GABA receptor subtypes. Results indicated that the compound exhibited significant selectivity towards certain subtypes, leading to enhanced muscle relaxation effects in rodent models without causing adverse systemic effects at therapeutic doses .
Antimicrobial Study
In another study focusing on antimicrobial properties, this compound was tested against several pathogens including Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) that suggests moderate efficacy against these organisms, warranting further exploration into its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
